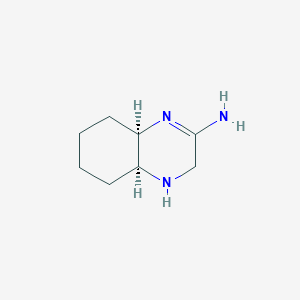
(4AS,8aR)-3,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4AS,8aR)-3,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-amine, commonly known as Octahydroquinoxaline, is a cyclic amine compound with a molecular formula of C8H14N2. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of Octahydroquinoxaline is not fully understood, but it is believed to act as a GABA receptor antagonist. GABA is an inhibitory neurotransmitter in the central nervous system, and its receptors are involved in the regulation of various physiological functions, such as anxiety, sleep, and muscle tone. By blocking the GABA receptors, Octahydroquinoxaline may affect these physiological functions and lead to changes in behavior and physiology.
Biochemical and Physiological Effects:
Octahydroquinoxaline has been shown to have various biochemical and physiological effects in experimental animals. It has been reported to increase locomotor activity and decrease anxiety-like behavior in mice. It has also been shown to affect the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, in the brain. In addition, Octahydroquinoxaline has been investigated for its potential anti-inflammatory and anti-tumor activities.
Vorteile Und Einschränkungen Für Laborexperimente
Octahydroquinoxaline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, Octahydroquinoxaline has some limitations for lab experiments. It has low solubility in water and some organic solvents, which may limit its use in certain applications. In addition, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on Octahydroquinoxaline. One direction is to investigate its potential applications in the fields of medicine and agriculture. It has been shown to have potential anti-inflammatory and anti-tumor activities, which may be useful in the development of new drugs for the treatment of various diseases. It has also been investigated for its potential use as a pesticide, due to its ability to inhibit the growth of certain plant pathogens. Another direction is to investigate its mechanism of action and its effects on various physiological functions. By understanding how Octahydroquinoxaline affects the brain and body, we may be able to develop new drugs that target specific physiological functions and diseases.
Synthesemethoden
The synthesis of Octahydroquinoxaline involves the reaction of cyclohexanone and ethylenediamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of intermediate steps, leading to the formation of Octahydroquinoxaline as the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reagents.
Wissenschaftliche Forschungsanwendungen
Octahydroquinoxaline has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of complex organic molecules, such as alkaloids and natural products. It has also been used as a ligand for the preparation of metal complexes, which can be used as catalysts in various chemical reactions. In addition, Octahydroquinoxaline has been investigated for its potential applications in the fields of medicine, agriculture, and materials science.
Eigenschaften
CAS-Nummer |
179685-50-8 |
|---|---|
Produktname |
(4AS,8aR)-3,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-amine |
Molekularformel |
C8H15N3 |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-amine |
InChI |
InChI=1S/C8H15N3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h6-7,10H,1-5H2,(H2,9,11)/t6-,7+/m0/s1 |
InChI-Schlüssel |
SDSNUHYTHMYGNO-NKWVEPMBSA-N |
Isomerische SMILES |
C1CC[C@@H]2[C@H](C1)NCC(=N2)N |
SMILES |
C1CCC2C(C1)NCC(=N2)N |
Kanonische SMILES |
C1CCC2C(C1)NCC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)




![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)




